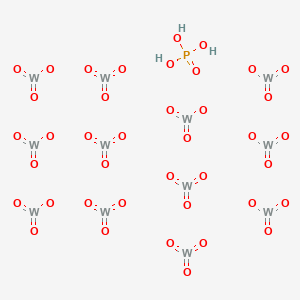

phosphoric acid;trioxotungsten

Description

Classification within Heteropoly Acid Chemistry

Heteropoly acids (HPAs) are a subset of a broader class of compounds called polyoxometalates (POMs), which are nanosized metal-oxygen cluster anions formed through self-assembly in acidic aqueous solutions. researchgate.net POMs are generally categorized into two main types based on their composition: isopoly anions, which contain only one type of metal oxide, and heteropoly anions, which incorporate a heteroatom within the metal-oxygen framework. researchgate.netdalalinstitute.combritannica.com

The classification of heteropoly acids is primarily based on the ratio of the central heteroatom to the surrounding metal addenda atoms and their resulting structures. researchgate.net Four major structural classes are recognized:

1:12 tetrahedral (Keggin structure): [XM₁₂O₄₀]ⁿ⁻

2:18 tetrahedral (Dawson structure): [X₂M₁₈O₆₂]ⁿ⁻

1:6 octahedral

1:9 octahedral

Phosphotungstic acid, with its [PW₁₂O₄₀]³⁻ anion, is the archetypal example of the 1:12 Keggin structure. wikipedia.orgwikidoc.org This structure is the most well-known and studied among heteropoly acids. diva-portal.org Lacunary, or defective, Keggin ions also exist, such as [PW₁₁O₃₉]⁷⁻, which is formed when a single tungsten-oxygen group is removed from the parent structure. wikipedia.orgnih.gov

Historical Context of Phosphotungstate Research

The study of phosphotungstates dates back to the 19th century, but a clear understanding of their structure remained elusive for decades. Early researchers, without the tools of modern structural analysis, proposed various formulations. For instance, some early work referred to the compound as phospho-24-tungstic acid, with a formula that correctly identified the atomic ratios of P, W, and O (3H₂O·P₂O₅ 24WO₃·59H₂O). wikipedia.org Other proposed structures included H₇[P(W₂O₇)₆] by Miolati and Rosenheim, and a structure proposed by Linus Pauling. wikipedia.org

A monumental breakthrough occurred in 1933-1934 when J.F. Keggin determined the definitive structure of the phosphotungstate anion using X-ray crystallography. wikipedia.org This structure, now universally known as the "Keggin structure," revealed the true arrangement of the atoms: a central phosphate (B84403) tetrahedron (PO₄) encapsulated by a cage of twelve tungsten-oxygen octahedra (WO₆). wikipedia.orgresearchgate.net Keggin initially proposed the compound was a pentahydrate, but later investigations showed it to be a hexahydrate when desiccated. wikipedia.orgatamanchemicals.com The elucidation of the Keggin structure was a pivotal moment, providing the foundational framework for understanding the chemistry of a vast family of polyoxometalates.

Structural Framework of Keggin-Type Polyoxometalates

The Keggin structure ([XM₁₂O₄₀]ⁿ⁻) is a highly symmetrical, compact, and robust molecular architecture. wikipedia.orgrsc.org Its framework can be described as follows:

Central Heteroatom (X): At the core of the structure lies a heteroatom, such as phosphorus(V) in the case of phosphotungstic acid, which is tetrahedrally coordinated to four oxygen atoms (XO₄). diva-portal.orgresearchgate.net

Addenda Atoms (M): Twelve metal addenda atoms, typically molybdenum(VI) or tungsten(VI), are arranged around the central tetrahedron. researchgate.net Each metal atom is in an octahedral coordination environment, bonded to six oxygen atoms (MO₆). wikipedia.orgacs.org

Oxygen Linkages: The twelve MO₆ octahedra are linked to each other and to the central XO₄ tetrahedron through shared oxygen atoms. This creates a cage-like structure. The oxygen atoms within the Keggin structure can be classified into different types based on their bonding environment:

Central oxygens (Oa): Bridging the central heteroatom and three addenda atoms. mdpi.com

Edge-sharing bridging oxygens (Ob): Linking two MO₆ octahedra that share an edge. diva-portal.orgmdpi.com

Corner-sharing bridging oxygens: Linking two MO₆ octahedra that share a corner.

Terminal oxygens (Ot): Bonded to only one addenda metal atom and extending outwards from the surface of the anion. wikipedia.orgmdpi.com

This intricate arrangement of atoms results in a molecule with full tetrahedral symmetry and a well-defined, nanosized structure that maintains its integrity in both solid and solution states. wikipedia.orgresearchgate.net

Overview of Research Directions in Phosphotungstic Acid Chemistry

The unique properties of phosphotungstic acid, including its strong acidity, redox activity, and thermal stability, have made it a subject of intense research across various scientific disciplines. atamanchemicals.comctia.com.cn Current research directions are diverse and continue to expand:

Catalysis: PTA is a highly versatile catalyst for both acid-catalyzed and oxidation reactions. atamanchemicals.comresearchgate.net

Homogeneous Catalysis: In solution, it catalyzes reactions such as the hydrolysis of propene and the Prins reaction. wikipedia.orgwikidoc.orgchemicalbook.com

Heterogeneous Catalysis: When supported on substrates like silica (B1680970) or alumina, it acts as a solid acid catalyst for reactions like the dehydration of alcohols and the conversion of methanol (B129727) to hydrocarbons. wikipedia.orgatamanchemicals.comwikidoc.org Researchers are actively developing PTA-based catalysts for green chemistry applications, including biomass conversion and the synthesis of fine chemicals. nih.govresearchgate.netacs.org

Materials Science: The properties of PTA are being harnessed to create novel materials. A significant area of interest is its use in composite proton exchange membranes (PEMs) for fuel cells. wikipedia.orgatamanchemicals.com The incorporation of PTA into polymers like Nafion can improve the operating characteristics of these membranes. atamanchemicals.com

Analytical Chemistry and Biology: Due to its high electron density, phosphotungstic acid is widely used as a negative stain in transmission electron microscopy (TEM) for imaging viruses, nerves, and other biological materials. wikipedia.orgatamanchemicals.com It is also used in histology as a component of staining solutions, such as Mallory's PTAH stain, where it selectively binds to proteins like collagen and fibrin. wikipedia.org Furthermore, it serves as a reagent for the precipitation of proteins. wikipedia.orgchemicalbook.com

The ongoing exploration of phosphotungstic acid and its derivatives continues to yield new applications, driven by the ability to tune its properties through synthetic modifications, such as substituting addenda atoms or creating lacunary structures. mdpi.comresearchgate.netmdpi.com

Data Tables

Table 1: Physicochemical Properties of Phosphotungstic Acid

| Property | Value | References |

| Chemical Formula | H₃PW₁₂O₄₀ | wikipedia.orgatamanchemicals.com |

| Molecular Weight | 2880.05 g/mol (anhydrous) | atamanchemicals.com |

| Appearance | Colorless-grayish or slightly yellow-green crystals | wikipedia.orgatamanchemicals.com |

| Melting Point | 89 °C (24 H₂O hydrate) | wikipedia.orgatamanchemicals.com |

| Solubility in Water | 200 g/100 mL | wikipedia.orgatamanchemicals.com |

| Acidity (pKa) | Strong acid, considered a superacid (H₀ < -13.16) | wikipedia.org |

| Thermal Stability | Stable up to 400 °C | wikipedia.orgtungsten-powder.com |

Properties

IUPAC Name |

phosphoric acid;trioxotungsten | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDGMDWEHDFVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O40PW12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2880.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343-93-7 | |

| Record name | PHOSPHOTUNGSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KAC2X78XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Phosphotungstic Acid and Its Derivatives

Traditional Synthesis Protocols: Optimization and Refinements

Traditional synthesis of phosphotungstic acid typically involves the acidification of an aqueous solution containing phosphate (B84403) and tungstate ions. The most common method is the ether extraction technique. This process begins with the reaction of sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄), followed by acidification with a strong mineral acid such as hydrochloric acid (HCl) researchgate.netwikipedia.org.

A typical procedure involves dissolving sodium tungstate and disodium hydrogen phosphate in boiling water, followed by the dropwise addition of concentrated hydrochloric acid with constant stirring. After cooling, diethyl ether is added, leading to the formation of a three-phase system. The bottom layer, a dense, oily phase, is the etherate of phosphotungstic acid. This complex is then separated and washed multiple times with water. Finally, the ether is evaporated, often by passing a stream of clean air, to yield crystalline phosphotungstic acid rsc.org.

Refinements to this method focus on improving the purity and yield of the final product. Optimization parameters include the precise control of pH, temperature, and reactant concentrations to favor the formation of the desired Keggin ion, [PW₁₂O₄₀]³⁻, and minimize the formation of other polyoxotungstate species researchgate.net.

Another established method is the ion-exchange technique. This approach involves passing a solution containing the sodium salt of phosphotungstic acid through a cation exchange resin in its hydrogen form researchgate.net. The sodium ions are exchanged for protons, resulting in a solution of pure phosphotungstic acid. This method is advantageous as it avoids the use of organic solvents like diethyl ether and can produce high-purity phosphotungstic acid hep.com.cn.

Advanced Synthesis Approaches: Solvent Extraction and Crystallization Techniques

More advanced synthesis strategies have been developed to enhance the efficiency and scalability of phosphotungstic acid production. One such approach is a modified solvent extraction method that utilizes organic alcohols with longer carbon chains (C7-C20) as the extractant instead of diethyl ether scientific.netscienceopen.com. This method involves mixing an aqueous solution containing tungsten, phosphorus, and an inorganic acid with an oil phase containing the organic alcohol. The phosphotungstic acid is selectively extracted into the organic phase. Subsequently, the phosphotungstic acid is stripped from the organic phase using distilled water. The final product is then obtained by thermal evaporation crystallization or spray drying of the stripping solution scientific.net. This method offers advantages in terms of safety, as it avoids the highly volatile and flammable diethyl ether, and can achieve high extraction efficiency scienceopen.com.

Crystallization is a crucial step in obtaining pure phosphotungstic acid. Fractional crystallization can be employed to separate phosphotungstic acid from other impurities based on differences in their solubility researchgate.netresearchgate.net. The process involves dissolving the crude product in a suitable solvent and then gradually lowering the temperature or evaporating the solvent to induce crystallization. By carefully controlling the crystallization conditions, highly pure crystals of phosphotungstic acid can be obtained nih.gov. The structure of these crystals is typically cubic, containing the Keggin anions arranged in a diamond-like structure nih.gov.

Preparation of Supported Phosphotungstic Acid Catalysts

To overcome the limitations of homogeneous catalysis, such as catalyst recovery and reuse, phosphotungstic acid is often immobilized on various solid supports. This approach not only facilitates catalyst separation but can also enhance catalytic activity and selectivity by modifying the surface properties and dispersion of the acid sites.

Immobilization on Metal Oxide Supports (e.g., Alumina, Zirconia, Silica)

Metal oxides are widely used as supports for phosphotungstic acid due to their high surface area, thermal stability, and mechanical strength.

Alumina (Al₂O₃): Phosphotungstic acid can be supported on alumina using the wet impregnation method. This involves dissolving phosphotungstic acid in a solvent, typically distilled water, and then impregnating the alumina support with this solution. The solvent is subsequently removed by drying and calcination at elevated temperatures. The loading of phosphotungstic acid on the alumina support can be controlled by adjusting the concentration of the impregnating solution mdpi.com. Characterization of these catalysts indicates that the acidity of the alumina is enhanced by the presence of phosphotungstic acid mdpi.com.

Zirconia (ZrO₂): Zirconia-supported phosphotungstic acid catalysts are also commonly prepared by wet impregnation. The zirconia support itself can be synthesized via methods like the sol-gel technique. The resulting catalyst exhibits high thermal stability and strong interaction between the phosphotungstic acid and the zirconia support, which can lead to enhanced catalytic performance nih.goviitm.ac.in. The loading of phosphotungstic acid and the calcination temperature are critical parameters that influence the final properties of the catalyst mdpi.com.

Silica (B1680970) (SiO₂): Silica is another popular support for phosphotungstic acid. The sol-gel method is a common technique for preparing silica-supported phosphotungstic acid. This involves the co-condensation of a silica precursor, such as tetraethyl orthosilicate (TEOS), and phosphotungstic acid in an acidic medium hep.com.cn. This method allows for the covalent embedding of phosphotungstic acid clusters within the silica matrix, leading to catalysts with high surface area and thermal stability researchgate.nethep.com.cn. The incipient wetness impregnation method is also used, where a solution of phosphotungstic acid is added to the silica support in a volume equal to the pore volume of the support globalspec.com.

| Support | Synthesis Method | PTA Loading (wt%) | Calcination Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Alumina | Wet Impregnation | 5 - 10 | 120 - 200 | Increased acidity of the support. | mdpi.com |

| Zirconia | Wet Impregnation | 15 - 30 | 500 - 750 | High thermal stability and strong support interaction. | nih.goviitm.ac.in |

| Silica | Sol-Gel | up to 80 | ~500 | High surface area and covalent embedding of PTA. | hep.com.cn |

| Silica | Incipient Wetness Impregnation | 20 - 50 | Not specified | Effective for achieving high dispersion of PTA. | globalspec.com |

Integration with Carbon-Based Materials (e.g., Activated Carbon)

Activated carbon is an effective support for phosphotungstic acid due to its high surface area and porous structure. The preparation of phosphotungstic acid on activated carbon is typically carried out by the incipient wetness impregnation method, often using ethanol as the solvent researchgate.net. The resulting catalysts have been shown to maintain the Keggin structure of the phosphotungstic acid. The high surface area of the activated carbon allows for a high dispersion of the active phase, leading to accessible acid sites and high acid density hep.com.cnresearchgate.net. Characterization studies have shown that the specific surface area of the catalyst tends to decrease with an increase in the loading of phosphotungstic acid hep.com.cn.

Encapsulation within Nanoporous Materials (e.g., MCM-41, MCM-48, Zeolites)

Nanoporous materials provide a unique environment for encapsulating phosphotungstic acid, leading to catalysts with well-defined active sites and shape selectivity.

MCM-41 and MCM-48: These are mesoporous silica materials with a regular array of uniform pores. Phosphotungstic acid can be incorporated into these materials during their synthesis or by post-synthesis impregnation researchgate.netnih.gov. The resulting materials have been shown to retain the ordered mesoporous structure of the support and the Keggin structure of the phosphotungstic acid researchgate.net.

Zeolites: Zeolites are microporous crystalline aluminosilicates. The "ship-in-a-bottle" synthesis is a common method for encapsulating phosphotungstic acid within the zeolite cages. This technique involves introducing the precursors of phosphotungstic acid, such as sodium tungstate and sodium phosphate, into the zeolite pores. These smaller precursor molecules can diffuse into the zeolite cavities, where they then assemble into the much larger phosphotungstic acid molecule. The resulting phosphotungstic acid is physically trapped within the zeolite framework, preventing its leaching during catalytic reactions mdpi.com.

Formation of Hybrid Composites (e.g., with Layered Double Hydroxides, Hydrogels, MOFs)

Hybrid composites of phosphotungstic acid offer tailored properties by combining the acidity of the heteropoly acid with the unique structural and functional characteristics of other materials.

Layered Double Hydroxides (LDHs): Phosphotungstic acid can be intercalated into the interlayer spaces of LDHs. One method to achieve this is through co-precipitation, where a mixed metal salt solution is added to a basic solution containing the phosphotungstate anions mdpi.com. Another approach is the reconstruction method, which involves the calcination of the LDH to form a mixed metal oxide, followed by rehydration in a solution containing phosphotungstic acid researchgate.net.

Hydrogels: Phosphotungstic acid can be incorporated into hydrogel networks to create acidic composite materials. The synthesis often involves the polymerization of a monomer in the presence of phosphotungstic acid and a cross-linking agent. The resulting hydrogel can act as a macroporous support for the heteropoly acid.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Phosphotungstic acid can be encapsulated within the pores of MOFs, often through a one-pot synthesis method where the MOF is constructed around the phosphotungstic acid molecules rsc.org. This approach allows for the creation of catalysts with high surface areas and well-defined, accessible acid sites rsc.org.

| Support Material | Synthesis Strategy | Key Features of the Composite | Reference |

|---|---|---|---|

| Activated Carbon | Incipient Wetness Impregnation | High dispersion of PTA, accessible acid sites. | hep.com.cnresearchgate.net |

| MCM-41/MCM-48 | Impregnation or In-situ Synthesis | Ordered mesoporous structure with retained Keggin units. | researchgate.netnih.gov |

| Zeolites | "Ship-in-a-bottle" Synthesis | Physical entrapment of PTA, preventing leaching. | mdpi.com |

| Layered Double Hydroxides | Co-precipitation or Reconstruction | Intercalation of PTA between LDH layers. | researchgate.net |

| Metal-Organic Frameworks | One-pot Encapsulation | High surface area with well-defined acid sites within MOF pores. | rsc.orgrsc.org |

Nanoscale Assembly and Formation of Phosphotungstate Architectures

The controlled assembly of phosphotungstic acid and its derivatives into well-defined nanoscale architectures is a field of significant research interest. This control allows for the tailoring of material properties for specific applications in catalysis, medicine, and materials science. The inherent nature of polyoxometalates, with their defined size, shape, and charge, makes them ideal building blocks for bottom-up nanofabrication. Key methodologies in this area leverage external stimuli, such as pH, and established chemical processes like sol-gel synthesis to guide the formation of complex structures.

pH-Controlled Self-Assembly and Disassembly Processes

The structure and aggregation state of phosphotungstates in aqueous solutions are highly dependent on pH. The Keggin anion, [PW₁₂O₄₀]³⁻, the primary structure of phosphotungstic acid, is stable in highly acidic conditions. As the pH increases, the anion can undergo controlled disassembly or transformation into other related structures. This pH-dependent behavior is a powerful tool for directing the self-assembly of phosphotungstate architectures.

The stability of the primary [PW₁₂O₄₀]³⁻ anion is compromised at neutral or alkaline pH. acs.orgnih.gov The change in proton concentration affects the protonation state of the oxygen atoms in the polyoxometalate cluster, leading to equilibria between different species. At specific pH values, well-defined, defect-containing structures, known as lacunary ions, are formed. For instance, the species [PW₁₁O₃₉]⁷⁻ is a lacunary ion that is a key intermediate in many synthetic pathways. wikipedia.org Further increases in pH can lead to the formation of other species or complete decomposition into simpler phosphate and tungstate ions. wikipedia.org

This reversible or semi-reversible transformation between different structural motifs based on pH constitutes a form of controlled assembly and disassembly. By carefully adjusting the pH of a solution containing phosphotungstate ions, it is possible to favor the formation of specific anions, which can then be used as building blocks for larger, more complex architectures. This principle is fundamental to the synthesis of modified and functionalized phosphotungstates.

| pH Range | Predominant Phosphotungstate Species | Structural Class |

|---|---|---|

| < 2 | [PW₁₂O₄₀]³⁻ | Plenary Keggin Ion |

| ~5.4 | [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻ | Mixed/Lacunary Keggin & Dawson Ions |

| ~7.3 | [PW₉O₃₄]⁹⁻ | Highly Lacunary Keggin Ion |

| > 8.3 | PO₄³⁻, WO₄²⁻ | Decomposition Products |

Sol-Gel Synthesis of Nanostructured Phosphotungstic Acid

The sol-gel process is a versatile wet-chemical technique used to synthesize solid materials from small molecules. researchgate.net The method involves the conversion of a solution system (the 'sol') into a solid-phase network (the 'gel'). This technique offers excellent control over the final product's chemical composition and nanostructure at low reaction temperatures. researchgate.netyoutube.com

In the context of phosphotungstic acid, sol-gel synthesis has been employed to create novel nanostructured materials with enhanced stability and functionality. acs.orgnih.gov A typical process utilizes the Keggin polyoxometalate as a precursor in a sol-gel reaction. acs.org By manipulating factors that decrease the potential surface charge of phosphotungstic acid nanocrystals, such as maintaining a low pH and introducing polyvalent cations, self-assembly into nanostructured microspheres can be induced. nih.gov

Research has shown that subjecting phosphotungstic acid solutions to low pH in the presence of lanthanum(III) cations leads to the formation of nanostructured microspheres approximately 2 μm in size. nih.gov These microspheres are themselves composed of smaller, secondary nanospheres with diameters around 20 nm. A key advantage of this method is that the resulting material is nearly insoluble in water and demonstrates significantly improved resistance to degradation at neutral and high pH, overcoming a major drawback of unmodified phosphotungstic acid. acs.orgnih.gov This enhanced stability expands the potential applications of these materials, particularly in catalysis under a wider range of conditions. acs.org

Synthesis of Modified Phosphotungstates: Lacunary and Substituted Keggin Ions

The modification of the parent Keggin ion structure is a primary strategy for tuning the chemical and physical properties of phosphotungstates. This typically involves the creation of vacant sites within the structure (forming lacunary ions) and the subsequent insertion of various metal cations into these vacancies (forming substituted ions).

Lacunary Keggin Ions: Lacunary phosphotungstates are Keggin-type structures from which one or more tungsten-oxygen {WO} units have been removed. nih.govresearchgate.net The resulting defect-containing anion, such as the monolacunary [PW₁₁O₃₉]⁷⁻, is more reactive than the complete, or "plenary," [PW₁₂O₄₀]³⁻ structure. wikipedia.orgnih.gov The exposed oxygen atoms around the vacancy create a robust, pentadentate inorganic ligand framework capable of coordinating to a wide array of metal ions. iwu.edu

The synthesis of lacunary species is typically achieved by carefully adjusting the pH of a solution of the parent phosphotungstic acid to a weakly basic range (pH ~ 4.8-7), where the plenary structure becomes unstable and selectively loses a {WO} unit. wikipedia.orgproquest.com The resulting lacunary ion can then be isolated as a salt. These defect-containing ions are crucial molecular building blocks for the rational design of more complex polyoxometalate-based materials. rsc.org

Substituted Keggin Ions: Transition metal substituted polyoxometalates (TMSPs) are formed by incorporating transition metal ions into the vacancies of lacunary Keggin ions. tandfonline.com This process allows for the rational modification of properties such as redox potential, charge density, and catalytic activity. tandfonline.com

The synthesis generally involves a two-step, one-pot reaction. First, the lacunary species is generated in situ from phosphotungstic acid by adjusting the pH. Second, a salt of the desired transition metal (e.g., Co²⁺, Cu²⁺, Ni²⁺) is added to the hot solution. proquest.comtandfonline.com The metal ion coordinates to the oxygen atoms at the vacant site, becoming an integral part of the Keggin framework. The resulting substituted phosphotungstate is then typically precipitated and isolated as a salt, for example, by adding cesium chloride. proquest.com This methodology has been successfully used to synthesize a wide variety of mono-substituted phosphotungstates.

| Target Compound Class | Precursors | Key Reaction Conditions | Reference |

|---|---|---|---|

| Mono-cobalt(II)-substituted | H₃PW₁₂O₄₀, Cobalt(II) chloride | pH adjustment to ~6 | tandfonline.com |

| Mono-copper(II)-substituted | H₃PW₁₂O₄₀, Copper(II) chloride | pH adjusted to 4.8 with NaHCO₃, reflux at 100°C | proquest.com |

| Mono-nickel(II)-substituted | [PW₁₁O₃₉]⁷⁻ precursor, Nickel(II) chloride | Reaction in aqueous solution | nih.gov |

| Mono-iron(III)-substituted | [PVW₁₀O₃₉]⁸⁻ precursor, Iron(III) salt | Optimal pH of 5.0 | nih.gov |

Structural Elucidation and Theoretical Investigations of Phosphotungstic Acid

Vibrational Spectroscopy for Primary Structure Characterization

Vibrational spectroscopy is a powerful tool for probing the primary structure of phosphotungstic acid, confirming the integrity of the [PW₁₂O₄₀]³⁻ Keggin anion.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrations of the Keggin structure of phosphotungstic acid. The FT-IR spectrum of phosphotungstic acid typically displays four main absorption bands in the 1100-700 cm⁻¹ region, which are considered the fingerprint of the Keggin anion. These bands correspond to the stretching vibrations of the different types of oxygen atoms within the structure. researchgate.net

The primary vibrational modes observed in the FT-IR spectrum of phosphotungstic acid are attributed to the following bonds:

P-Oa stretching: A strong band is typically observed around 1080 cm⁻¹, corresponding to the asymmetric stretching vibration of the central PO₄ tetrahedron (where Oa is the oxygen atom bridging the phosphorus and tungsten atoms). researchgate.net

W=Ot stretching: A sharp and intense band appears near 980 cm⁻¹, which is assigned to the stretching vibration of the terminal tungsten-oxygen double bond (W=Ot). researchgate.net

W-Ob-W stretching: A band in the region of 890 cm⁻¹ is attributed to the asymmetric stretching of the corner-sharing W-Ob-W bridges. researchgate.net

W-Oc-W stretching: Another band, usually found around 800 cm⁻¹, corresponds to the asymmetric stretching of the edge-sharing W-Oc-W bridges. researchgate.net

The presence and positions of these four characteristic bands in the FT-IR spectrum confirm the integrity of the Keggin structure of the phosphotungstic acid. researchgate.net Deviations in the positions of these bands can indicate interactions with other molecules or modifications to the Keggin unit.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(P-Oa) | ~1080 | Asymmetric stretching of central PO₄ tetrahedron |

| ν(W=Ot) | ~980 | Stretching of terminal W=O bond |

| ν(W-Ob-W) | ~890 | Asymmetric stretching of corner-sharing W-O-W bridges |

| ν(W-Oc-W) | ~800 | Asymmetric stretching of edge-sharing W-O-W bridges |

Crystallographic Analysis of Solid-State Phosphotungstic Acid Forms

Crystallographic techniques are essential for determining the three-dimensional arrangement of phosphotungstic acid molecules in the solid state, providing insights into its bulk and atomic-scale structure.

Powder X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of solid-state phosphotungstic acid. The XRD patterns of phosphotungstic acid hydrates reveal a well-defined crystalline structure. The highly hydrated form, H₃PW₁₂O₄₀·29H₂O, exhibits a cubic crystal system with a body-centered cubic (BCC) lattice. The Keggin anions are located at the corners and the center of the unit cell.

Upon dehydration, phosphotungstic acid can form different hydrated states, with the hexahydrate (H₃PW₁₂O₄₀·6H₂O) being a common and stable form. The crystal structure of the hexahydrate is also cubic, with the space group Pn3m. The Keggin units in this structure are arranged in a diamond-like lattice. The lattice parameter for the hexahydrate has been reported to be approximately 12.5 Å. The XRD patterns show characteristic diffraction peaks corresponding to the specific crystal planes of the cubic structure. The positions and intensities of these peaks are used to identify the phase and determine the lattice parameters. The absence of diffraction lines associated with phosphotungstic acid in some composite materials can indicate good dispersion of the acid on a support material.

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Pn3m |

| Lattice Parameter (a) | ~12.5 Å |

Aberration-corrected transmission electron microscopy (TEM) and scanning transmission electron microscopy (STEM) are powerful techniques capable of imaging materials at the atomic level. However, the application of these techniques to phosphotungstic acid presents challenges due to the molecule's sensitivity to the high-energy electron beam.

Recent studies have successfully employed TEM to induce and observe the reactions of individual phosphotungstic acid ([PW₁₂O₄₀]³⁻) molecules encapsulated within carbon nanotubes. nih.govrsc.org This method allows for the spatiotemporally resolved imaging of the molecules, providing insights into their behavior and structural transformations under the electron beam. nih.govrsc.org

In these experiments, the electron beam serves not only as an imaging tool but also as a source of energy to stimulate chemical reactions. nih.govrsc.org The dissociation of W-O bonds, a crucial initial step in the reactions of polyoxometalates, has been observed. nih.govrsc.org This is followed by an irreversible bonding between neighboring molecules, leading to the formation of a continuous tungsten oxide nanowire, which subsequently transforms into amorphous tungsten-rich clusters. nih.govrsc.org This process is described as a step-wise reductive polycondensation of the phosphotungstic acid molecules. nih.govrsc.org While direct, stable atomic-resolution imaging of an isolated Keggin unit can be challenging due to beam-induced dynamics, these studies demonstrate the potential of advanced TEM techniques to probe the single-molecule behavior of phosphotungstic acid. nih.govrsc.org

Proton Localization and Mobility within Phosphotungstic Acid Structures

The high proton conductivity of phosphotungstic acid is a key feature for its application in catalysis and fuel cells. Understanding the location and movement of protons within its structure is therefore of great importance and has been a focus of both experimental and theoretical research.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local environment and dynamics of protons in phosphotungstic acid. ³¹P and ¹H MAS (Magic Angle Spinning) NMR studies have been particularly insightful.

³¹P MAS NMR is sensitive to the number of acidic protons directly attached to the polyanion. At low temperatures, distinct peaks can be observed, which have been assigned to phosphorus atoms in [PW₁₂O₄₀]³⁻ anions with different numbers of associated protons. This indicates that the acidic protons can exist as "isolated acidic protons" directly bonded to the Keggin unit, or as part of protonated water species such as hydronium (H₃O⁺) and Zundel (H₅O₂⁺) ions. The relative amounts of these species can be quantified as a function of the water content. osti.gov At room temperature, these distinct ³¹P NMR peaks coalesce, indicating rapid migration of the isolated acidic protons between neighboring polyanions. osti.gov

¹H MAS NMR studies have identified at least three different states for protons in hydrated phosphotungstic acid:

Protons in highly hydrated samples.

Protonated water that is hydrogen-bonded to the terminal oxygen atoms (W=O···H⁺(H₂O)₂), particularly in the hexahydrate form.

Protons directly bonded to the bridging oxygen atoms (W-OH-W) in the anhydrous form.

Combined experimental and theoretical studies, including Rotational Echo Double Resonance (REDOR) NMR experiments, have provided evidence that in the anhydrous state, acidic protons are localized on both the bridging (corner-sharing and edge-sharing) and terminal oxygen atoms of the Keggin unit. The acid strength of these different proton sites varies, with isolated protons on the bridging oxygen atoms of the anhydrous form exhibiting near superacidic character.

Theoretical investigations using density functional theory (DFT) have complemented these experimental findings by calculating the energetics of proton migration. For anhydrous phosphotungstic acid, the activation energy for a proton to hop between two exterior oxygen atoms of the Keggin unit is calculated to be 103.3 kJ mol⁻¹. osti.govnih.gov The presence of water significantly lowers this barrier; the adsorption of a water molecule on an acidic proton facilitates proton transfer through a hydrogen-bonding network, reducing the activation energy for hopping to 11.2 kJ mol⁻¹. osti.govnih.gov This demonstrates that even small amounts of water can dramatically enhance the rate of proton movement within the structure. osti.govnih.gov

| Proton Species/State | Location/Description | Key Findings |

|---|---|---|

| Isolated Protons | Directly bonded to bridging and terminal oxygen atoms of the Keggin unit. | Highly acidic, particularly in the anhydrous state. Mobile between Keggin units at room temperature. |

| Hydronium Ions (H₃O⁺) | Formed in the presence of water. | Contribute to the overall proton conductivity. |

| Zundel Ions (H₅O₂⁺) | Formed in hydrated states. | Facilitate proton transport through hydrogen bonding. |

| Anhydrous Proton Hopping | Between exterior oxygen atoms of the Keggin unit. | High activation energy (~103.3 kJ mol⁻¹). osti.govnih.gov |

| Water-Assisted Proton Hopping | Facilitated by adsorbed water molecules. | Significantly lower activation energy (~11.2 kJ mol⁻¹). osti.govnih.gov |

Quantum Chemical Density Functional Theory (DFT) Calculations for Proton Affinities

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the location and acidic strength of protons in phosphotungstic acid (H₃PW₁₂O₄₀), also known as trioxotungsten;phosphoric acid. The proton affinity (PA), defined as the negative of the enthalpy change for the gas-phase protonation reaction, is a key descriptor of a molecule's basicity, and its calculation provides a direct measure of the stability of the protonated species.

DFT studies have been used to predict the proton affinities for various oxygen sites on the exterior of the Keggin anion ([PW₁₂O₄₀]³⁻). The structure of the anion presents different types of oxygen atoms: terminal oxygens (W=O) and bridging oxygens (W-O-W). Theoretical calculations indicate that protons preferentially bind to certain sites. Some studies suggest that the most stable positions for protons are between two Keggin units, either shared between two terminal oxygen atoms or between a terminal and a bridging oxygen atom. umn.edu The energy advantage for this proton sharing between two anions has been calculated to be in the range of 43 to 71 kJ mol⁻¹. umn.edu This supports the idea that in the anhydrous state, phosphotungstic acid can form a regular lattice where protons are shared between the heteropolyanions. umn.edu

Other DFT calculations have focused on the proton affinity of the different oxygen sites within a single Keggin unit. These studies have shown that bridging oxygen atoms are the preferred protonation sites compared to terminal oxygen atoms, with the former being more stable by 54 to 62 kJ mol⁻¹. semanticscholar.org However, another study using DFT found only small differences (< 10 kJ mol⁻¹) between the proton affinities of bridging and terminal oxygen atoms, suggesting that protons are likely to reside on both types of sites. umn.edu This indicates a high mobility of protons on the anion surface, which is a key factor in the material's catalytic activity.

The calculated proton affinity values provide a theoretical basis for the superacidic nature of phosphotungstic acid. The solid has been estimated to have an acidity stronger than H₀ = -13.16, meaning it is a stronger acid than 100% sulfuric acid. researchgate.netresearchgate.net This strong acidity ensures that the acid is fully dissociated even at low pH. researchgate.netresearchgate.net

Table 1: Calculated Proton Affinity Data for Phosphotungstic Acid

| Proton Location | Relative Stability / Energy Advantage | Computational Method | Reference |

|---|---|---|---|

| Shared between two Keggin units | 43 to 71 kJ mol⁻¹ advantage | Density Functional Theory (DFT) | umn.edu |

| Bridging Oxygen (Ob) vs. Terminal Oxygen (Ot) | Ob preferred by 54.03 to 61.75 kJ mol⁻¹ | Density Functional Theory (DFT) | semanticscholar.org |

| Bridging Oxygen vs. Terminal Oxygen | < 10 kJ mol⁻¹ difference | Density Functional Theory (DFT) | umn.edu |

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, especially DFT, has become a powerful tool for investigating the mechanisms of reactions catalyzed by phosphotungstic acid. These methods allow for the detailed exploration of potential energy surfaces, the identification of intermediates and transition states, and the calculation of activation energy barriers, providing insights that are often inaccessible through experimental means alone.

DFT Studies of Catalytic Transition States

DFT calculations are widely used to model the transition states of catalytic reactions, which are high-energy, short-lived configurations along the reaction coordinate that determine the reaction rate. By calculating the geometry and energy of these transition states, researchers can understand how the catalyst facilitates a specific chemical transformation.

While specific DFT studies on transition states for a wide range of reactions catalyzed by phosphotungstic acid are highly specialized, the principles are well-established in the broader field of computational catalysis. For instance, in studies of related chiral phosphoric acid catalysts, DFT has been used to uncover complex mechanistic features, such as how the catalyst simultaneously activates both the electrophile and the nucleophile through hydrogen bonding in the transition state. researchgate.net These studies can pinpoint the origin of selectivity in asymmetric reactions by comparing the energies of competing transition states leading to different stereoisomers. semanticscholar.orgresearchgate.net The insights gained from these computational models are crucial for designing more efficient and selective catalysts.

Theoretical Investigation of Water Molecule Interaction with Anhydrous Phosphotungstic acid

The interaction of water with anhydrous phosphotungstic acid is a critical aspect that influences its structure, acidity, and catalytic performance. DFT calculations have provided significant molecular-level understanding of this hydration process.

Theoretical studies have calculated the adsorption energy of water molecules onto the surface of an anhydrous Keggin unit. The calculations show that the adsorption of a single water molecule to form a hydronium ion (H₃O⁺) is an exothermic process, with a calculated adsorption energy of approximately -55 to -70 kJ mol⁻¹. umn.edu This calculated value aligns well with experimentally determined heats of water sorption (-65 kJ mol⁻¹) from microcalorimetry on phosphotungstic acid samples dehydrated at high temperatures. umn.edu

These computational investigations also reveal that the formation of H₃O⁺ is largely independent of the specific protonic site (bridging vs. terminal oxygen) on the Keggin unit. umn.edu Furthermore, DFT calculations combined with experimental techniques like in situ Fourier Transform Infrared (FT-IR) spectroscopy have explored the reversibility of the dehydration and rehydration processes. It has been shown that after high-temperature pretreatment (e.g., at 573 K), the hydrated secondary structure of phosphotungstic acid does not readily reform upon re-exposure to water. umn.edu This structural change, predicted by theoretical models and confirmed experimentally, leads to a significantly lower capacity for water uptake compared to samples treated at lower temperatures. umn.edu

Table 2: Water Adsorption on Anhydrous Phosphotungstic Acid

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Calculated Adsorption Energy of H₂O (forming H₃O⁺) | -55 to -70 kJ mol⁻¹ | Density Functional Theory (DFT) | umn.edu |

| Experimental Heat of Water Sorption (on sample dehydrated at 573 K) | -65 kJ mol⁻¹ | Microcalorimetry | umn.edu |

Acidity Characterization of Phosphotungstic Acid Materials

The remarkable catalytic utility of phosphotungstic acid stems from its strong Brønsted acidity. A variety of analytical techniques are employed to characterize the nature, strength, and density of the acid sites, particularly on the surface of the material, which are most relevant for heterogeneous catalysis.

Surface Acidity Probing Techniques (e.g., NH₃-TPD, Adsorbed Probe Molecules)

Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) is a widely used technique to quantify the total number of acid sites and to differentiate them based on their strength. micromeritics.com In this method, the catalyst is first saturated with ammonia at a specific temperature. Then, the temperature is increased at a constant rate, and the amount of desorbed ammonia is measured as a function of temperature. Weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia, corresponding to stronger acid sites, desorbs at higher temperatures. The total amount of desorbed ammonia provides a measure of the total acid site density. youtube.com For phosphotungstic acid and its supported variants, NH₃-TPD profiles typically show desorption peaks over a broad temperature range, indicating the presence of acid sites with a distribution of strengths. researchgate.net

Another powerful method involves the adsorption of probe molecules, which are then analyzed using infrared (IR) spectroscopy. Pyridine (B92270) is a commonly used probe molecule because its interaction with different types of acid sites gives rise to distinct IR absorption bands. When pyridine adsorbs on a Brønsted acid site (proton donor), it forms a pyridinium (B92312) ion (PyH⁺), which has characteristic IR bands around 1540 cm⁻¹. When it adsorbs on a Lewis acid site (electron pair acceptor), it forms a coordinately bonded species with bands around 1450 cm⁻¹. ifpenergiesnouvelles.fr By analyzing the intensity of these bands, it is possible to quantify the number of Brønsted and Lewis acid sites on the surface of the phosphotungstic acid catalyst. ifpenergiesnouvelles.frresearchgate.net

Table 3: Common Techniques for Acidity Characterization

| Technique | Probe Molecule | Information Obtained |

|---|---|---|

| Temperature-Programmed Desorption (TPD) | Ammonia (NH₃) | Total acid site density and distribution of acid strengths. |

| Infrared (IR) Spectroscopy | Pyridine | Quantification and differentiation of Brønsted and Lewis acid sites. |

Correlation between Structure, Hydration State, and Acid Strength Heterogeneity

The acidity of phosphotungstic acid is not uniform and is intricately linked to its structure and, most importantly, its hydration state. The primary structure is the Keggin anion, [PW₁₂O₄₀]³⁻. wikipedia.org In the solid state, these anions, along with protons and water molecules, arrange into a secondary structure. The number of water molecules of hydration can vary significantly, with common forms being the hexahydrate and highly hydrated forms with over 20 water molecules. wikipedia.org

The state of hydration profoundly affects the nature and accessibility of the acid sites. In hydrated forms, the protons exist as solvated species, such as H₃O⁺ and H₅O₂⁺, forming a hydrogen-bonding network with the Keggin anions. This "pseudoliquid phase" allows for high proton mobility. iastate.edu Upon dehydration, water molecules are removed, and the protons become more directly associated with the oxygen atoms of the Keggin anions.

This dehydration process can lead to acid strength heterogeneity. High-temperature dehydration can cause irreversible changes to the secondary structure, affecting how the material rehydrates and the nature of the available acid sites. umn.edu Furthermore, the dehydration-hydration process can facilitate the interconversion of Brønsted and Lewis acid sites. nih.gov While the protons of the acid are the primary source of Brønsted acidity, coordinatively unsaturated tungsten sites, which can be formed upon dehydration, can act as Lewis acid sites. The specific arrangement of water molecules, hydroxyl groups, and the Keggin anions on the surface creates a complex environment with a distribution of acid site strengths and types, which is crucial for the material's catalytic activity in diverse reactions. springernature.com

Advanced Catalytic Applications of Phosphotungstic Acid and Its Composites

Heterogeneous Catalysis: Reaction Scope and Mechanisms

Phosphotungstic acid (PTA), also known as phosphoric acid;trioxotungsten, stands out among solid acid catalysts due to its strong Brønsted acidity, which approaches the superacid region, and its unique Keggin structure. nih.govresearchgate.net These properties make it an effective and often reusable heterogeneous catalyst for a wide array of organic reactions. nih.govdntb.gov.ua Its ability to absorb polar molecules and create a "pseudoliquid phase" allows for catalytic activity to occur not just on the surface but within the bulk of the catalyst, enhancing reaction rates. nih.govjcsp.org.pk As a green catalyst, it is environmentally benign, easy to handle, and economically viable. nih.gov

Organic Synthesis: Esterification and Transesterification Reactions

Phosphotungstic acid and its derivatives are highly efficient catalysts in both esterification and transesterification reactions, which are fundamental processes in organic synthesis, particularly in the production of biodiesel. rsc.orgmonash.edu These reactions involve the conversion of free fatty acids (FFAs) and triglycerides into fatty acid methyl esters (FAMEs), or biodiesel. rsc.org

The strong acidity of PTA is crucial for catalyzing these reactions. In esterification, a proton from the acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. wikipedia.org In transesterification, the acid protonates the carbonyl group of the ester, making it more susceptible to attack by another alcohol. wikipedia.org

A novel magnetic nanoparticle catalyst functionalized with phosphotungstic acid (HPW–PGMA–MNPs) has been developed for the one-pot synthesis of biodiesel from waste grease. This catalyst efficiently handles both the esterification of FFAs and the transesterification of triglycerides simultaneously. In a test using grease with a high FFA content (21.3 wt%), the catalyst achieved a 98% FAME yield in 24 hours, with a 96% conversion for esterification and over 98% for transesterification. rsc.org Furthermore, silver-exchanged phosphotungstic acid (AgPW) catalysts have shown exceptional activity in the esterification of glycerol with acetic acid, achieving a 96.8% conversion in just 15 minutes. researchgate.net

| Catalyst | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| HPW–PGMA–MNPs | Simultaneous Esterification & Transesterification | Waste Grease (21.3 wt% FFAs) & Methanol (B129727) | Achieved 98% FAME yield after 24 hours. The catalyst was reusable for 10 cycles with 95% productivity. | rsc.org |

| Ag1PW | Esterification | Glycerol & Acetic Acid | Demonstrated very high activity with 96.8% conversion within 15 minutes. | researchgate.net |

Oxidation Reactions: Alkene Epoxidation and Selective Alcohol Oxidation

Phosphotungstic acid's utility extends to oxidation reactions, where it can act as a catalyst for both alkene epoxidation and the selective oxidation of alcohols, often using hydrogen peroxide (H₂O₂) as a green oxidant.

Alkene Epoxidation: PTA-based catalysts can facilitate the epoxidation of alkenes. For instance, phosphotungstic acid is a key component in catalysts designed for the tandem epoxidation-hydration of α-pinene to produce sobrerol. nih.gov The mechanism involves the formation of a peroxo species with the tungsten center, which then transfers an oxygen atom to the alkene double bond. nih.gov Hybrid catalysts, where phosphotungstate species are immobilized in a polymer matrix, have shown high activity and selectivity in the epoxidation of cyclooctene. researchgate.net

Selective Alcohol Oxidation: The selective oxidation of alcohols to corresponding aldehydes or ketones is a critical transformation in fine chemical synthesis. PTA-based catalysts excel in this area. A tin-exchanged phosphotungstic acid catalyst (Sn₁/₂H₂PW₁₂O₄₀) demonstrated excellent activity for the selective oxidation of benzyl alcohol to benzaldehyde, achieving a 95.1% yield with 98.2% selectivity. scielo.br The synergistic effect of Brønsted and Lewis acidity in this catalyst was crucial for its high performance. scielo.br Similarly, PTA supported on imidazolized activated carbon has been used for the oxidation of various benzyl and aliphatic alcohols with aqueous H₂O₂, showing high conversion and selectivity. frontiersin.org

| Catalyst | Reaction | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| AC-COIMI-HPW | Epoxidation-Hydration | α-Pinene | Sobrerol | 89.3% conversion of α-pinene | nih.gov |

| Sn₁/₂H₂PW₁₂O₄₀ | Selective Oxidation | Benzyl Alcohol | Benzaldehyde | 95.1% yield, 98.2% selectivity | scielo.br |

| AC-COIMI-HPW | Selective Oxidation | Benzyl Alcohol | Benzaldehyde | 90.2% conversion, 91.8% selectivity | frontiersin.org |

Dehydration Processes: Alcohol Dehydration to Hydrocarbons

Phosphotungstic acid is a highly effective catalyst for the dehydration of alcohols to produce valuable hydrocarbons like olefins and ethers. rsc.org Its strong Brønsted acidity facilitates the protonation of the alcohol's hydroxyl group, leading to the elimination of a water molecule and the formation of a carbocation intermediate, which then deprotonates to form an alkene. chemguide.co.uk

A significant application is the dehydration of bioethanol to produce bio-ethylene, a key platform chemical. rsc.org PTA-based catalysts can achieve this transformation at lower temperatures compared to other solid acids like γ-Al₂O₃ or zeolites. rsc.org A trilobe-shaped catalyst with impregnated PTA has demonstrated outstanding activity, reaching equilibrium conversion of ethanol with over 90% selectivity towards ethylene (B1197577) under industrially relevant conditions. rsc.org PTA immobilized on nanoporous activated carbons has also been shown to catalyze bioethanol dehydration, selectively forming diethyl ether at 130–160 °С and ethylene at higher temperatures (180-205 °С) with 100% selectivity. researchgate.net

Additionally, PTA supported on alumina is effective in the gas-phase dehydration of glycerol with methanol to produce methyl glyceryl ethers, which are valuable as biologicals and diesel fuel additives. acs.org

Isomerization Reactions: C=C Double Bond Isomerization of Olefins

The isomerization of olefins, involving the migration of the C=C double bond, is a crucial process for producing more valuable internal olefins from terminal ones. openresearchlibrary.orglsu.edu Strong acid catalysts are known to facilitate this reaction. lsu.eduresearchgate.net Phosphotungstic acid, particularly when supported on materials like silica (B1680970), serves as an efficient and environmentally friendly heterogeneous catalyst for such transformations. researchgate.net

The mechanism typically involves the protonation of the double bond by the strong Brønsted acid catalyst to form a carbocation intermediate. A subsequent deprotonation at a different position leads to the formation of the isomerized olefin.

Research has shown that silica-supported phosphotungstic acid is effective for the liquid-phase isomerization of terpenes like α-pinene and longifolene into their more valuable isomers, camphene and isolongifolene, respectively. These products are important intermediates in the fragrance industry. The reaction proceeds under solvent-free conditions at temperatures between 80-100 °C with high catalyst efficiency. researchgate.net

Synthesis of Heterocyclic Compounds (e.g., Thiophene from Furan and H₂S)

Phosphotungstic acid is a versatile catalyst for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and fine chemicals. nih.govresearchgate.net One notable example is the synthesis of thiophene from furan and hydrogen sulfide (H₂S). researchgate.netscielo.brscielo.br

In this vapor-phase reaction, PTA supported on a carrier like alumina acts as the catalyst. researchgate.netscielo.brscielo.br The mechanism involves the protonation of the furan ring, making it susceptible to nucleophilic attack by H₂S, followed by cyclization and dehydration steps to form the thiophene ring.

Studies comparing different catalyst supports (alumina, active carbon, and silica gel) and active ingredients (phosphotungstic, silicotungstic, and phosphomolybdic acids) found that the highest yield of thiophene was achieved when phosphotungstic acid was supported on alumina. scielo.brscielo.br Under optimized conditions, a thiophene yield of 84.2% was obtained. scielo.brscielo.br The superiority of the alumina support is attributed to its properties that enhance the catalytic activity. scielo.brscielo.br

| Active Ingredient | Support | Thiophene Yield (%) | Reference |

|---|---|---|---|

| Phosphotungstic Acid | Alumina | 84.2 | scielo.brscielo.br |

| Phosphotungstic Acid | Activated Carbon | 33.5 | scielo.brscielo.br |

| Phosphotungstic Acid | Silica Gel | 21.8 | scielo.brscielo.br |

| Silicotungstic Acid | Alumina | 83.5 | scielo.br |

| Phosphomolybdic Acid | Alumina | 82.7 | scielo.br |

Specialized Transformations (e.g., Prins Reaction, Friedel-Crafts, Biginelli)

Phosphotungstic acid's strong acidity makes it an ideal catalyst for several classic named reactions in organic chemistry, promoting these transformations under heterogeneous and often more environmentally friendly conditions.

Prins Reaction: This reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.org PTA has been shown to be a highly effective catalyst for the Prins condensation of styrene with formalin to produce 4-phenyl-1,3-dioxane. researchgate.net Compared to other acid catalysts like sulfuric acid and HZSM-5 zeolite, phosphotungstic acid gave the best results, achieving an 87.3% conversion of styrene with 98.9% selectivity to the desired product. The catalyst could also be recovered and reused multiple times. researchgate.net

Friedel-Crafts Reactions: PTA is an active catalyst for both Friedel-Crafts alkylation and acylation. Silica-supported PTA (50 wt% PTA/SiO₂) has been successfully used for the alkylation of toluene with 1-octene, demonstrating high activity, selectivity, and stability under continuous flow conditions. dntb.gov.uaresearchgate.net For Friedel-Crafts acylation, PTA encapsulated in a metal-organic framework (PTA@MIL-53 (Fe)) served as an efficient catalyst for the acylation of phenols with acyl chlorides under ultrasound irradiation, showing good performance and reusability for five cycles. acs.orgresearchgate.netnih.gov

Biginelli Reaction: This is a one-pot, acid-catalyzed multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgrsc.org These products have significant pharmacological applications. organic-chemistry.org The strong Brønsted acidity of phosphotungstic acid enables it to effectively catalyze this cyclocondensation reaction, promoting the formation of the key iminium intermediate that drives the reaction forward. organic-chemistry.orgnih.gov

Carbon Dioxide Utilization in Catalytic Cycles

The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into valuable chemicals is a critical area of research aimed at mitigating climate change and establishing a circular carbon economy. mdpi.com Phosphotungstic acid-based catalysts are being explored for their potential in facilitating CO₂ utilization.

One notable application is in the hydrogenation of CO₂ to methane (CH₄). In a study utilizing a nickel catalyst supported on phosphotungstic acid-modified titanium dioxide (HPA-TiO₂), the heteropoly acid's oxygen atoms were found to aid in the dispersion of the nickel catalyst, thereby increasing the number of active sites for CO₂ conversion. unh.edu The catalyst was synthesized using a sol-gel method to ensure a thorough mixing of the components, which is crucial for generating a high density of active sites. unh.edu However, initial findings from this research indicated that a higher percentage of phosphotungstic acid in the catalyst had a negative impact on the conversion efficiency. unh.edu

Another avenue for CO₂ utilization is in the synthesis of cyclic organic carbonates from epoxides, which is a reaction that can be catalyzed by Lewis acids. mdpi.com While direct catalysis by phosphotungstic acid in this specific reaction is not extensively detailed, the principles of acid catalysis are central to activating the epoxide ring. mdpi.com The development of efficient catalytic systems for CO₂ conversion is an ongoing endeavor, with phosphotungstic acid and its derivatives showing promise as components in these catalytic systems. mdpi.comoaepublish.com

Homogeneous Catalysis: Solution-Phase Reaction Systems

Phosphotungstic acid is an effective catalyst in various homogeneous reactions, primarily due to its high Brønsted acidity in solution.

The hydration of propene to produce 2-propanol is a significant industrial process that has been successfully carried out using aqueous solutions of phosphotungstic acid. unipa.it This acid-catalyzed reaction involves the addition of a water molecule across the double bond of the propene molecule. libretexts.orglibretexts.org

The mechanism of acid-catalyzed hydration of alkenes like propene proceeds through the formation of a carbocation intermediate. libretexts.org The reaction is initiated by the protonation of the alkene's double bond by the strong acid catalyst, which in this case is phosphotungstic acid. This leads to the formation of a more stable secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting protonated alcohol by a water molecule to yield 2-propanol and regenerate the acid catalyst. libretexts.org

Research has shown that phosphotungstic acid supported on materials like silica can also be highly active for propene hydration in a gas-solid regime, indicating its versatility as a catalyst for this transformation. unipa.it The catalytic activity is significantly influenced by the acidity of the catalyst. unipa.itresearchgate.net

Photocatalysis: Mechanisms and Environmental Remediation

Phosphotungstic acid and its composites have emerged as promising materials for photocatalysis, a process that utilizes light to drive chemical reactions. This is particularly relevant for environmental remediation applications.

The photocatalytic degradation of organic pollutants is a key strategy for wastewater treatment. dntb.gov.uaresearchgate.net Phosphotungstic acid has demonstrated efficacy in the degradation of various organic dyes. ktu.lt For instance, a composite of phosphotungstic acid and S-doped graphitic carbon nitride (PTA/SCN) has shown a significantly higher photocatalytic degradation rate for Rhodamine B compared to the individual components. ktu.lt The mechanism involves the generation of reactive oxygen species, such as superoxide radicals (O₂⁻), which are the primary active species responsible for the degradation of the organic pollutant. The addition of phosphotungstic acid aids in the effective separation of electron-hole pairs, thereby enhancing the photocatalytic degradation rate. ktu.lt

The table below summarizes the photocatalytic degradation efficiency of a PTA/SCN composite for Rhodamine B.

| Catalyst | Degradation Rate (%) |

| PTA | 39 |

| SCN | 21 |

| SCN20 (PTA/SCN composite) | 74 |

Data sourced from a study on the photocatalytic degradation of Rhodamine B. ktu.lt

Photocatalytic water splitting to produce hydrogen is a promising avenue for clean energy generation. wikipedia.org This process involves the dissociation of water into hydrogen and oxygen using light energy and a photocatalyst. wikipedia.org The fundamental principle relies on a semiconductor photocatalyst that can absorb photons with energy greater than the bandgap of water (1.23 eV) to generate electron-hole pairs. wikipedia.orgstanford.edu These charge carriers then drive the reduction of protons to hydrogen and the oxidation of water to oxygen. mdpi.com

The general mechanism for photocatalytic water splitting involves three main steps:

Light Absorption: The photocatalyst absorbs photons, leading to the generation of electron-hole pairs. mdpi.com

Charge Separation and Migration: The photogenerated electrons and holes separate and move to the surface of the catalyst. mdpi.com

Surface Redox Reactions: The electrons reduce water to produce hydrogen, and the holes oxidize water to produce oxygen. mdpi.com

The photocatalytic reduction of CO₂ into valuable fuels and chemicals is another critical application of phosphotungstic acid-based materials. This process mimics natural photosynthesis and offers a sustainable route for converting CO₂ into products like formic acid, formaldehyde, methanol, and methane. mdpi.com

The mechanism of photocatalytic CO₂ reduction involves the photogeneration of electron-hole pairs in a semiconductor material. The electrons are then utilized to reduce adsorbed CO₂ molecules. A proposed mechanism for the photoreduction of CO₂ to formic acid on a TiO₂-based photocatalyst involves the following steps:

Charge Separation: Upon light absorption, electron-hole pairs are generated.

CO₂ Adsorption and Activation: Protonated CO₂ is adsorbed onto the catalyst surface and is then reduced to a radical anion (CO₂•⁻).

Protonation and Further Reduction: A nearby hydroxyl group donates a hydrogen atom, and the resulting species is further reduced.

Product Desorption: The acidic environment facilitates the desorption of formic acid. mdpi.com

Phosphotungstic acid can enhance the efficiency of this process by acting as an electron "shuttle" and a reservoir for both electrons and protons, thereby facilitating the multi-electron transfer required for CO₂ reduction.

Electrocatalysis: Water Splitting and Electrochemical Transformations

Phosphotungstic acid (PTA) and its composites have emerged as versatile and efficient electrocatalysts in a range of applications, from renewable energy production to environmental remediation. Their unique properties, including high proton conductivity, redox activity, and structural stability, make them suitable for catalyzing key electrochemical reactions.

Oxygen Evolution Reaction (OER) in Water Splitting

The oxygen evolution reaction (OER) is a critical bottleneck in water splitting for hydrogen production due to its sluggish kinetics. Phosphotungstic acid-based materials have been investigated as cost-effective and efficient electrocatalysts to overcome this challenge. By incorporating transition metals like nickel, cobalt, and iron into PTA-based composites, it is possible to create highly active and stable catalysts for OER. researchgate.net

One approach involves the development of trimetallic electrocatalysts where nickel, cobalt, and iron cations are incorporated into a Triton X-100/phosphotungstic acid organic-inorganic composite. These materials have demonstrated long-term durability in alkaline conditions (1 M KOH). Another strategy involves the fabrication of molybdenum-doped Co3O4 nanoparticles coated on carbon nanotubes (Mo-Co3O4/CNTs) through the pyrolysis of ZIF-67 with phosphomolybdic acid as a dopant source. researchgate.net These hybrid materials exhibit excellent electrochemical catalytic activities. For instance, yolk-shell structures with multi-heteroatom doping have shown a low overpotential of 241 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 75.8 mV dec⁻¹. researchgate.net

Table 1: Performance of Phosphotungstic Acid-Based Electrocatalysts for OER

| Catalyst | Overpotential (mV) at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) |

| Yolk-shell hybrid nanoframes | 241 | 75.8 |

Electrochemical Depolymerization Processes (e.g., Carbon Fiber-Reinforced Plastics)

The recycling of carbon fiber-reinforced plastics (CFRPs) presents a significant environmental and economic challenge. An innovative approach utilizes an electrochemical catalytic reaction with the assistance of phosphotungstic acid to promote the depolymerization of the epoxy resin matrix, allowing for the recovery of intact carbon fibers. nih.govsciopen.com This method offers a more environmentally friendly alternative to harsh chemical treatments that can damage the recycled fibers. nih.gov

In this process, the CFRP is used as the anode in an electrochemical cell with a conductive solution containing sodium chloride and phosphotungstic acid. nih.gov The applied current, PTA concentration, and reaction time are critical parameters that influence the efficiency of the epoxy resin removal. Orthogonal experimental analysis has been used to determine the optimal conditions for the depolymerization process. nih.gov

Table 2: Influence of Reaction Parameters on CFRP Depolymerization

| Parameter | Range of Values Studied |

| Current Density | Varied |

| Phosphotungstic Acid Concentration | Varied |

| Reaction Time | Varied |

Electoreduction of Organic Compounds

Reaction Kinetics and Selectivity in Phosphotungstic Acid Catalyzed Systems

The catalytic performance of phosphotungstic acid is significantly influenced by reaction conditions, which in turn affect the reaction kinetics and selectivity. The solvent, in particular, plays a crucial role in directing the reaction pathways. For example, in the isomerization of α-pinene oxide, the choice of solvent can selectively yield different valuable fragrance compounds such as campholenic aldehyde, trans-carveol, trans-sobrerol, or pinol. sciopen.com

The polarity and basicity of the solvent are key factors. Nonpolar, nonbasic solvents favor the formation of campholenic aldehyde, while polar, basic solvents promote the production of trans-carveol. sciopen.com This solvent-induced chemoselectivity allows for the targeted synthesis of specific isomers with high yields. The catalyst loading is also a critical parameter, with very low concentrations (0.005-1 mol%) being effective, which is an advantage for industrial applications. sciopen.com

In the cyclohexylation of phenol, mesoporous siliceous phosphotungstic acid materials have shown high activity and selectivity. A catalyst with a specific PTA loading, calcined at 350 °C, achieved 100% conversion of phenol with 96.8% selectivity for p-cyclohexylphenol.

Catalyst Reusability and Stability in Various Catalytic Environments

A significant advantage of phosphotungstic acid as a catalyst is its reusability and stability, which are crucial for developing sustainable and cost-effective chemical processes. In many cases, PTA can be recovered and reused multiple times without a significant loss of activity.

For instance, in the synthesis of polysubstituted quinolines, phosphotungstic acid was recovered by simple filtration and reused in subsequent runs with no discernible decrease in its catalytic performance. Similarly, phosphotungstic acid-functionalized magnetic nanoparticles used for the one-pot production of biodiesel from grease could be easily separated from the reaction mixture using a magnetic field and were efficiently reused for multiple cycles, retaining 95% of their productivity in the 10th reaction cycle. The immobilization of PTA on solid supports, such as covalent organic frameworks, also enhances its reusability and stability.

Table 3: Reusability of Phosphotungstic Acid Catalysts

| Reaction | Catalyst | Number of Cycles | Final Productivity/Activity |

| Synthesis of Polysubstituted Quinolines | H₃PW₁₂O₄₀ | Multiple | No decrease in activity |

| Biodiesel Production from Grease | HPW–PGMA–MNPs | 10 | 95% |

Materials Science and Engineering Applications of Phosphotungstic Acid

Integration into Advanced Composite Materials

The incorporation of phosphotungstic acid into composite materials enhances their functional properties, leading to the development of advanced materials for specialized applications.

Phosphotungstic acid is a promising material for proton exchange membranes (PEMs) in fuel cells, particularly for those operating at high temperatures. aip.org Its high proton conductivity is a key attribute for efficient fuel cell performance. However, the high water solubility of PTA presents a significant challenge, as it can leach out from the membrane, leading to a gradual decay in conductivity. researchgate.netmdpi.com To overcome this, researchers have focused on immobilizing PTA within various matrices.

One approach involves the synthesis of nanocomposites where PTA is anchored within a mesoporous silica (B1680970) matrix. aip.org These composite membranes have demonstrated high proton conductivity, with values reaching up to 0.07 S cm⁻¹ at 25°C. aip.org A single cell utilizing such a membrane has shown a peak power of 308 mW cm⁻² in a H₂/O₂ fuel cell at 80°C and 80% relative humidity (RH). aip.org In direct methanol (B129727) fuel cells (DMFCs), these membranes have achieved a peak power of 134 mW cm⁻² at 160°C without external humidification. aip.org

Another strategy involves creating hybrid membranes where PTA is self-anchored within a polymer blend. For instance, a hybrid membrane of polyethersulfones (PES) and polyvinylpyrrolidone (B124986) (PVP) with PTA (PES/PVP-HPW) has been developed for DMFCs. researchgate.net This hybrid membrane exhibits a proton conductivity of 0.045 S cm⁻¹ at 25°C, which increases to 0.078 S cm⁻¹ at 80°C. researchgate.netresearchgate.net A DMFC based on this membrane, with a thickness of 55 μm, demonstrated a performance of 132 mW cm⁻². researchgate.net

Furthermore, chitosan-based composite membranes incorporating PTA-anchored attapulgite (B1143926) have been investigated. kfupm.edu.sa These membranes show improved thermal stability, with the decomposition temperature increasing from 217.4°C for a pure chitosan (B1678972) membrane to 232.2°C for a composite membrane with 15% PTA-anchored attapulgite. kfupm.edu.sa

Performance of Phosphotungstic Acid-Based Proton Exchange Membranes

| Membrane Composition | Application | Proton Conductivity (S cm⁻¹) | Temperature (°C) | Relative Humidity (%) | Peak Power Density (mW cm⁻²) |

|---|---|---|---|---|---|

| HPW–meso-silica | PEMFC (H₂/O₂) | 0.07 | 25 | - | 308 |

| HPW–meso-silica | DMFC | - | 160 | - | 134 |

| PES/PVP-HPW | DMFC | 0.078 | 80 | - | 132 |

Phosphotungstic acid has been successfully integrated into hybrid organic-inorganic materials, creating composites with tailored properties. Organically modified silicates (ORMOSILs) are one such class of materials where PTA is incorporated into a silica network that has been functionalized with organic groups. researchgate.netwikipedia.org The incorporation of PTA into a polydimethylsiloxane-based urethane (B1682113) matrix can significantly increase the hardness of the material, with the elastic modulus increasing by more than a hundred times as the PTA content increases. researchgate.net These PTA-ORMOSIL composites have shown photochromic properties, making them suitable for applications such as smart windows. researchgate.net

Hybrid materials have also been synthesized by combining phosphotungstic acid with bipyridine. researchgate.net These hybrids, such as (2,2'-Hbpy)₃[PW₁₂O₄₀] and (4,4'-H₂bpy)₁.₅[PW₁₂O₄₀]·1.5H₂O, are formed through the interaction of PTA with different bipyridine isomers. researchgate.net Infrared spectroscopy has confirmed that the Keggin structure of the polyoxometalate is preserved in these hybrids. researchgate.net Thermogravimetric analysis has revealed that these hybrid materials possess enhanced hydrophobic properties compared to the pristine PTA. researchgate.net

Energy Storage Devices

The redox properties of phosphotungstic acid make it a candidate for use in various energy storage devices, including lithium-ion batteries and supercapacitors.

Phosphotungstic acid has been investigated as a potential electrode material for lithium-ion batteries (LIBs). The creation of mesoporous phosphotungstic acid (mPTA) with a high surface area (93 m²/g) and a pore size of 4 nm has shown promise for energy storage applications. researchgate.net A key advantage of mPTA is its high thermal stability, up to approximately 450°C, and its non-solubility in common organic electrolytes used in LIBs, such as ethylene (B1197577) carbonate/diethyl carbonate (EC/DEC). researchgate.net These properties are beneficial for the long-term stability and performance of the battery.

In the context of lithium-sulfur batteries, which are known for their high theoretical energy density, phosphotungstic acid materials have been used to enhance the performance of the sulfur cathode. researchgate.net The porous structure of nano-sphere phosphotungstate materials can effectively accommodate sulfur, while the acidic nature of PTA provides strong chemisorption of polysulfide ions, which helps to mitigate the "shuttle effect" that plagues lithium-sulfur batteries. researchgate.net This leads to improved cycle life and rate performance. researchgate.net